molecular formula C4H3Br3N2 B092877 2,4,5-Tribromo-1-methyl-1H-imidazole CAS No. 1003-91-4

2,4,5-Tribromo-1-methyl-1H-imidazole

Cat. No. B092877
CAS RN: 1003-91-4
M. Wt: 318.79 g/mol
InChI Key: KAMDVXMJRMNDCQ-UHFFFAOYSA-N
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Description

2,4,5-Tribromo-1-methyl-1H-imidazole (2,4,5-TBI) is a chemical compound that, when condensed with sugar precursors, yields 2,4,5-TBI nucleosides . It has been found to induce poisoning typical of uncouplers of oxidative phosphorylation in rats .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the importance of the bonds constructed during the formation of the imidazole . The synthesis of imidazoles, including 2,4,5-Tribromo-1-methyl-1H-imidazole, often involves the cyclization of amido-nitriles .


Molecular Structure Analysis

The molecular structure of 2,4,5-Tribromo-1-methyl-1H-imidazole can be found in various databases, such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of everyday applications . The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds .


Physical And Chemical Properties Analysis

The melting point of 2,4,5-Tribromo-1-methyl-1H-imidazole is 84-86°C, and its predicted boiling point is 364.9±45.0 °C . It has a predicted density of 2±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Nucleosides

2,4,5-Tribromo-1-methyl-1H-imidazole: is utilized in the synthesis of nucleosides by condensation with sugar precursors . This process is crucial for creating analogs of natural nucleosides, which can be used in antiviral therapies and as tools for studying nucleic acid structure and function.

Uncouplers of Oxidative Phosphorylation

This compound has been reported to induce poisoning typical of uncouplers of oxidative phosphorylation in rats . Research in this area could lead to the development of therapeutic agents that modulate mitochondrial function, potentially treating metabolic disorders.

Antimicrobial and Antifungal Agents

Imidazole derivatives, including 2,4,5-Tribromo-1-methyl-1H-imidazole , show promise as antimicrobial and antifungal agents . Their ability to interfere with the biosynthesis of ergosterol, a key component of fungal cell membranes, makes them potential candidates for new antifungal drugs.

Anticancer Research

The structural motif of imidazole is present in many compounds with anticancer activity . The tribromo-methyl group could be involved in the development of novel chemotherapeutic agents, especially those targeting DNA or tubulin.

Agricultural Chemicals

Imidazole derivatives are known to act as selective plant growth regulators, fungicides, and herbicides . 2,4,5-Tribromo-1-methyl-1H-imidazole could be explored for its efficacy in these applications, contributing to agricultural productivity.

Green Chemistry

The compound’s potential in green chemistry applications, such as the synthesis of ionic liquids and N-heterocyclic carbenes, is noteworthy . These applications are essential for developing environmentally friendly chemical processes.

Biochemical Research

As a tool in biochemical research, this compound can help in understanding the role of imidazole-containing compounds in biological systems, such as enzymes and other proteins .

Safety and Hazards

The safety data sheet for 2,4,5-Tribromo-1-methyl-1H-imidazole suggests avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for 2,4,5-Tribromo-1-methyl-1H-imidazole are not mentioned in the available literature, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

Mechanism of Action

Mode of Action

It’s known that 2,4,5-tribromoimidazole induces poisoning typical of uncouplers of oxidative phosphorylation in rats . This suggests that it may disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production.

Result of Action

It’s known to induce poisoning typical of uncouplers of oxidative phosphorylation in rats , which suggests that it may lead to energy depletion at the cellular level.

Action Environment

It’s recommended to handle the compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name

2,4,5-tribromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br3N2/c1-9-3(6)2(5)8-4(9)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMDVXMJRMNDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347995
Record name 2,4,5-Tribromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Tribromo-1-methyl-1H-imidazole

CAS RN

1003-91-4
Record name 2,4,5-Tribromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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